2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid
Description
2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid is a substituted acetic acid derivative characterized by a cyclobutylcarbonyl group and a methylamino substituent attached to the nitrogen atom. The cyclobutane ring introduces moderate ring strain compared to smaller cycloalkanes like cyclopropane, while the methyl group on the amino moiety contributes to steric hindrance and modulates basicity. This compound’s structural features make it relevant in medicinal chemistry for optimizing pharmacokinetic properties, such as lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[cyclobutanecarbonyl(methyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-9(5-7(10)11)8(12)6-3-2-4-6/h6H,2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBUYALBYNYAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296691 | |
| Record name | N-(Cyclobutylcarbonyl)-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926222-61-9 | |
| Record name | N-(Cyclobutylcarbonyl)-N-methylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926222-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Cyclobutylcarbonyl)-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid typically involves the reaction of cyclobutylcarbonyl chloride with methylamine, followed by the addition of glycine. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Cyclobutylcarbonyl chloride reacts with methylamine in the presence of triethylamine.
- The resulting intermediate is then reacted with glycine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural similarity.
Biological Activity
2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid (CAS No. 926222-61-9) is a compound that has garnered interest in various biological and medicinal research fields. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a cyclobutyl group attached to a carbonyl moiety, along with a methylamino group linked to acetic acid. This unique structure suggests potential interactions with biological targets, which warrant investigation into its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 173.19 g/mol |
| CAS Number | 926222-61-9 |
| Solubility | Soluble in water |
| Hazard Information | Irritant |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the methylamino group may facilitate hydrogen bonding with target proteins, while the cyclobutylcarbonyl moiety may enhance lipophilicity, allowing for better membrane permeability.
Anticancer Potential
Research into the anticancer potential of similar compounds has shown promising results. For example, amino acid derivatives have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways associated with cell survival and proliferation. Further studies are necessary to elucidate the specific anticancer mechanisms of this compound.
Study on Antimicrobial Activity
In a comparative study involving various amino acid derivatives, researchers evaluated the antimicrobial effectiveness of compounds structurally related to this compound. The study found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains could enhance antimicrobial properties.
Evaluation of Anticancer Effects
Another study focused on the anticancer effects of amino acid derivatives in vitro. The results indicated that compounds with similar structures could inhibit tumor cell growth by inducing apoptosis through caspase activation and mitochondrial pathway modulation. This suggests potential therapeutic applications for this compound in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
